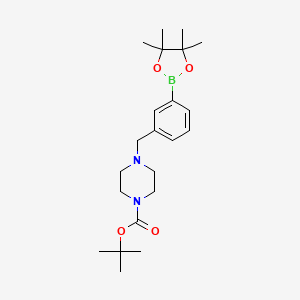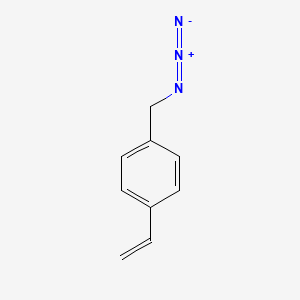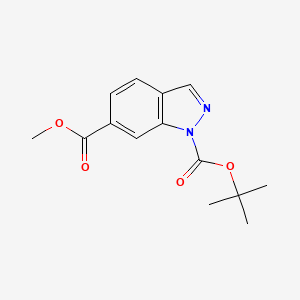![molecular formula C12H16FNO B1444514 (3S)-3-[(2-fluorophenyl)methoxy]piperidine CAS No. 1568182-78-4](/img/structure/B1444514.png)
(3S)-3-[(2-fluorophenyl)methoxy]piperidine
Vue d'ensemble
Description
“(3S)-3-[(2-fluorophenyl)methoxy]piperidine” is a chemical compound with the CAS Number: 1568182-78-4 . It has a molecular weight of 209.26 . The IUPAC name for this compound is (3S)-3-[(2-fluorobenzyl)oxy]piperidine .
Molecular Structure Analysis
The InChI code for “(3S)-3-[(2-fluorophenyl)methoxy]piperidine” is 1S/C12H16FNO/c13-12-6-2-1-4-10 (12)9-15-11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(3S)-3-[(2-fluorophenyl)methoxy]piperidine” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique
Dopamine Transporter Binding Affinity
A study conducted by Prisinzano et al. (2002) explored the binding affinity of various piperidine analogues, including (3S)-3-[(2-fluorophenyl)methoxy]piperidine, to the dopamine transporter (DAT), norepinephrine transporter, and serotonin transporter (SERT). It was discovered that certain analogues exhibited subnanomolar affinity and selectivity for the DAT, highlighting their potential as pharmacological tools in neuroscience research, particularly in studies related to dopamine-related disorders (Prisinzano et al., 2002).
Synthesis and Evaluation as Dopamine Transporter Inhibitors
Lapa and Lapa (2019) designed and synthesized a new library of N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Their study underlined the significance of hydrogen bond donors in the piperidine ring for biological activity, demonstrating the compound's potential in modulating dopamine levels, which has implications in the treatment of various neuropsychiatric conditions (Lapa & Lapa, 2019).
Allosteric Modulation of Serotonin Transporter
Boos et al. (2006) synthesized a series of piperidine analogues and assessed their affinity for DAT, SERT, and norepinephrine transporter (NET). One particular analogue was identified as an allosteric modulator of the serotonin transporter (SERT), providing a tool to investigate the pharmacological properties relevant to the treatment of disorders like depression and anxiety (Boos et al., 2006).
Radiosynthesis for Neurotransmission Studies
Schirrmacher et al. (2001) developed a radiolabeled GABA transporter ligand related to (3S)-3-[(2-fluorophenyl)methoxy]piperidine. This ligand allows for the in vivo visualization of GABAergic neurotransmission, which is critical in studying neurological diseases such as epilepsy and Parkinson’s syndrome. This application underscores the compound's utility in advanced imaging techniques like PET scans, aiding in the understanding of neurotransmitter dynamics in various neurological disorders (Schirrmacher et al., 2001).
Synthesis for Dopamine Uptake Inhibition
Ironside et al. (2002) described the scale-up synthesis of a dopamine uptake inhibitor, highlighting improvements in the synthesis process and the environmental considerations in its production. This research provides valuable insights into the manufacturing process of compounds related to (3S)-3-[(2-fluorophenyl)methoxy]piperidine, emphasizing its relevance in therapeutic applications, particularly for conditions associated with dopamine dysregulation (Ironside et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
(3S)-3-[(2-fluorophenyl)methoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHPALXDIDQTKU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-[(2-fluorophenyl)methoxy]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
![tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B1444434.png)









amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)

